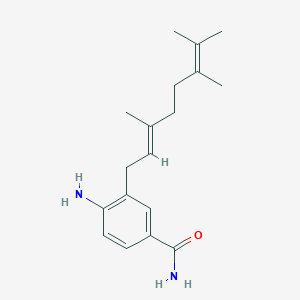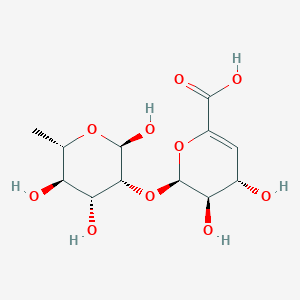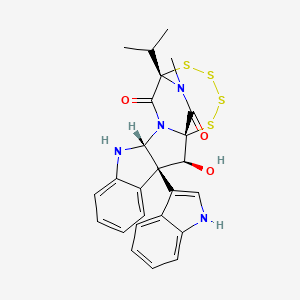
(2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol is a natural product found in Helianthus annuus with data available.
Scientific Research Applications
Antiangiogenic Properties : KR-31831, a molecule structurally similar to the compound , has been studied for its antiangiogenic properties. Metabolism of this compound in rats was investigated, revealing three distinct metabolites, indicating potential therapeutic applications in angiogenesis-related diseases (Kim et al., 2005).
Dielectric Properties in Polymers : Polymers functionalized with derivatives of this compound have been synthesized and studied for their dielectric properties. These studies have important implications for materials science, particularly in the development of new materials with specific electronic properties (Bezgin et al., 2015).
Antimicrobial Activities : Novel derivatives of a structurally related compound have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to excellent activity against bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Mannam et al., 2020).
Antioxidant Properties : Investigation into 4-hydroxycoumarin derivatives, closely related to the compound , has shown that they possess significant antioxidant properties. This research could lead to the development of new antioxidants for pharmaceutical or food industry applications (Stanchev et al., 2009).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds related to (2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol. Understanding the crystal structure is crucial for the development of materials and pharmaceuticals (Manolov et al., 2008).
Pro-inflammatory Cyclooxygenase and Lipoxygenase Inhibitory Properties : A derivative from the red seaweed Gracilaria opuntia has been studied for its pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties. This suggests potential applications in anti-inflammatory drugs (Makkar & Chakraborty, 2018).
properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H20O3/c1-5-10-7-14(15(3,4)17)18-13-6-9(2)12(16)8-11(10)13/h5-6,8,10,14,16-17H,1,7H2,2-4H3/t10-,14+/m0/s1 |
InChI Key |
USPLMZMYYNDHOT-IINYFYTJSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@H](C[C@@H](O2)C(C)(C)O)C=C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(CC(O2)C(C)(C)O)C=C |
synonyms |
heliannuol E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)


![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B1249435.png)




![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)
